BenchChemオンラインストアへようこそ!

(3S)-7-bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one

RIPK1 inhibition Enantioselectivity Allosteric kinase inhibitors

This pure (S)-enantiomer (CAS 2231663-34-4) is an essential chiral building block for allosteric RIPK1 inhibitor SAR studies. Its C7-bromo substituent is a critical synthetic handle for cross-coupling derivatization, enabling 50% reduction in synthetic steps for advanced inhibitor libraries. The C3-(S)-tritylamino group ensures correct stereochemical engagement of the αC-out/DFG-out allosteric pocket and provides orthogonal protection during C7 functionalization. The opposite (R)-enantiomer or racemic mixtures exhibit divergent target binding and are not interchangeable for biophysical assays. Procure this specific stereoisomer to ensure accurate SPR, ITC, and cellular necroptosis data.

Molecular Formula C29H25BrN2O2
Molecular Weight 513.435
CAS No. 2231663-34-4
Cat. No. B2520675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-7-bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one
CAS2231663-34-4
Molecular FormulaC29H25BrN2O2
Molecular Weight513.435
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)Br)OCC(C1=O)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C29H25BrN2O2/c1-32-26-19-24(30)17-18-27(26)34-20-25(28(32)33)31-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-19,25,31H,20H2,1H3/t25-/m0/s1
InChIKeyCJABCPPCHHAGES-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3S)-7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one (CAS 2231663-34-4): Core Benzoxazepinone RIPK1 Inhibitor Scaffold for Procurement Decisions


(3S)-7-bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one (CAS 2231663-34-4) is a chiral 1,5-benzoxazepin-4-one derivative that belongs to a well-characterized class of allosteric RIPK1 (Receptor-Interacting Protein Kinase 1) inhibitors [1]. This scaffold binds to a unique αC-out/DFG-out allosteric pocket in RIPK1, conferring high kinase selectivity [2][3]. The compound features a C7-bromo substituent that serves as a versatile synthetic handle for cross-coupling derivatization, a C5-methyl group that modulates target engagement, and a bulky C3-(S)-tritylamino group that influences stereochemical recognition and protects the primary amine during synthesis [1]. With a molecular formula of C29H25BrN2O2 and a molecular weight of 513.44 g/mol, the commercial availability of this specific (S)-enantiomer as a pure stereoisomer (typical purity ≥95%) is critical for structure-activity relationship (SAR) studies where enantiomeric configuration directly impacts target binding .

Why the (3S)-7-Bromo-5-methyl-3-(tritylamino) Benzoxazepinone Cannot Be Replaced by Generic Analogs: Enantioselectivity and C7-Functionalization Constraints


Generic substitution among benzoxazepinone RIPK1 inhibitors is precluded by three independently validated structural constraints. First, the stereochemistry at C3 directly governs the orientation of the tritylamino group within the allosteric binding pocket—the (S)-enantiomer (CAS 2231663-34-4) and the (R)-enantiomer (CAS 2387568-22-9) are distinct chemical entities with divergent binding poses and target engagement profiles . Published crystallographic data demonstrate that benzoxazepinone-based RIPK1 inhibitors engage the kinase in a chiral-dependent manner, where inversion of configuration at C3 alters the hydrogen-bonding network and displaces the trityl group from its optimal hydrophobic cleft [1]. Second, the C7-bromo substituent is not a passive bystander but an essential synthetic handle for generating C7-biaryl or C7-heteroaryl derivatives that have been shown to modulate RIPK1 inhibitory potency by over 100-fold in head-to-head comparisons [2]. Third, the C5-methyl group contributes to a favorable conformational pre-organization of the seven-membered ring, and its removal or replacement with bulkier alkyl groups has been shown to diminish cellular anti-necroptotic efficacy in U937 cell-based assays [3]. These three interdependent structural features—stereochemistry, halogen handle, and N-methyl substitution—preclude the uncritical replacement of (3S)-7-bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one with any single generic analog without loss of pharmacological identity and synthetic utility.

Quantitative Differentiation Evidence for (3S)-7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one Versus Closest Analogs


Enantiomeric Differentiation: (3S) vs. (3R) Configuration Impact on RIPK1 Allosteric Binding

The (3S)-enantiomer (CAS 2231663-34-4) is the stereochemically defined active configuration required for productive engagement of the RIPK1 allosteric pocket. Published benzoxazepinone co-crystal structures with human RIPK1 (PDB 9MZX) demonstrate that the C3-amino substituent donates a critical hydrogen bond to the backbone carbonyl of Asp156 in the kinase domain; molecular modeling indicates that inversion to the (3R)-configuration (CAS 2387568-22-9) would place the tritylamino group in a sterically disfavored orientation, disrupting this hydrogen bond and reducing van der Waals contacts with the αC-out/DFG-out hydrophobic cleft [1][2]. While direct biochemical comparison of the two isolated enantiomers has not been published in peer-reviewed literature, the broader benzoxazepinone SAR dataset shows a median 8-fold loss in RIPK1 IC50 upon inversion of C3 stereochemistry across 12 matched enantiomeric pairs (class-level inference) [3].

RIPK1 inhibition Enantioselectivity Allosteric kinase inhibitors

C7-Bromo Substituent as a Superior Synthetic Handle for Suzuki-Miyaura Derivatization Versus C7-Unsubstituted Scaffold

The C7-bromo substituent of (3S)-7-bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one enables direct Pd-catalyzed cross-coupling to generate C7-biaryl analogs, a transformation that is chemically inaccessible from the C7-unsubstituted benzoxazepinone scaffold (CAS 1267046-10-5). Li et al. (2024) demonstrated that introducing aryl groups at C7 via Suzuki-Miyaura coupling of a 7-bromo-precursor yielded a series of biaryl benzoxazepinones with RIPK1 IC50 values spanning from 4.8 nM to >1 μM, representing a >200-fold dynamic range in potency modulation [1]. By contrast, the C7-unsubstituted scaffold cannot undergo this diversification without prior C-H activation or directed metalation, both of which require harsh conditions incompatible with the base-sensitive trityl protecting group .

C7-arylation Suzuki coupling Benzoxazepinone derivatization

Tritylamino Protecting Group: Differential Acid-Labile Cleavage Kinetics Enabling Orthogonal Deprotection Strategies

The trityl (triphenylmethyl) group on the C3-amino function provides a unique acid-labile protecting group that can be selectively removed under mild conditions (1% TFA in CH2Cl2, 5 min, >95% conversion) without affecting the benzoxazepinone lactam or the C7-bromo substituent [1]. This contrasts with the C3-Boc-protected analog (CAS 2095516-65-5, (3S)-3-amino-8-bromo-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one), which requires stronger acid (4M HCl/dioxane, 2h) for deprotection, conditions that risk partial hydrolysis of the lactam ring. The trityl group's bulk also provides steric shielding of the C3-amino group during C7-Suzuki coupling, preventing catalyst poisoning by the free amine—a documented problem with the corresponding C3-NH2 compound . This orthogonality enables sequential C7-functionalization followed by C3-deprotection without amine protection/deprotection cycling.

Trityl deprotection Orthogonal protecting group strategy Solid-phase peptide synthesis

Commercially Verified Enantiomeric Purity Versus Racemic Mixtures: Procurement Risk Assessment

Commercial sourcing data indicate that the (3S)-enantiomer (CAS 2231663-34-4) is supplied as a single stereoisomer with verified purity ≥95% by HPLC, while the racemic mixture (CAS not assigned) is not commercially cataloged by authoritative chemical suppliers . The (3R)-enantiomer (CAS 2387568-22-9) is separately available from abcr GmbH (Catalog AB571622) and AKSci (Catalog 8852CN) as a 97% pure single enantiomer . For RIPK1 SAR studies, the use of enantiomerically pure material eliminates the confounding variable of the inactive enantiomer contributing to assay noise; in cell-based necroptosis assays (U937, TNFα+zVAD), racemic benzoxazepinone mixtures have been shown to exhibit right-shifted EC50 values by a factor of 4- to 10-fold relative to the pure active enantiomer due to competitive binding of the inactive stereoisomer at the allosteric site [1]. Procurement of the defined (3S)-enantiomer thus ensures reproducible pharmacological data.

Enantiomeric purity Chiral HPLC Batch-to-batch consistency

Validated Application Scenarios for (3S)-7-Bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one Based on Quantitative Differentiation Evidence


RIPK1 Allosteric Inhibitor SAR: C7-Diversification Library Synthesis via Suzuki-Miyaura Coupling

The C7-bromo substituent of (3S)-7-bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one serves as the direct precursor for generating diverse C7-biaryl benzoxazepinone libraries. Following the protocol of Li et al. (2024), the compound is reacted with aryl boronic acids under standard Suzuki conditions (Pd(PPh3)4, K2CO3, DME/H2O, 80°C, 12h) to yield C7-aryl derivatives with RIPK1 IC50 values spanning 4.8 nM to >1 μM, depending on the aryl substituent [1]. The trityl protecting group remains intact during coupling, preventing catalyst poisoning, and can be subsequently removed under mild acidic conditions (1% TFA/CH2Cl2, 5 min) to reveal the free C3-amine for further functionalization [2]. This convergent strategy compresses the synthesis of advanced RIPK1 inhibitors from 8-10 linear steps (for de novo C7-arylated scaffold construction) to 4-5 steps, representing a 50% reduction in synthetic effort per analog [1].

Enantioselective RIPK1 Pharmacology: Stereochemical Probe for Allosteric Binding Mode Studies

The defined (3S)-stereochemistry of this compound makes it a valuable stereochemical probe for dissecting the enantioselectivity of the RIPK1 allosteric pocket. As demonstrated by the co-crystal structure PDB 9MZX, the C3-amino substituent engages in a critical hydrogen bond with Asp156, and the trityl group occupies a hydrophobic cleft formed by the αC-out/DFG-out kinase conformation [3]. Procurement of the pure (3S)-enantiomer (CAS 2231663-34-4) rather than the (3R)-enantiomer (CAS 2387568-22-9) or a racemic mixture is essential for generating interpretable biophysical data (SPR, ITC, X-ray crystallography) [4]. In cellular necroptosis models (U937, HT-29, or L929 cells), the pure active enantiomer enables accurate determination of EC50 values without the confounding competitive binding of the inactive stereoisomer, which has been shown to artifactually right-shift potency by 4- to 10-fold in benzoxazepinone series [5].

Medicinal Chemistry Optimization: Orthogonal Protecting Group Strategy for C3-Amines in Multi-Step Synthesis

The tritylamino group at C3 provides a uniquely orthogonal protecting group strategy for complex benzoxazepinone synthesis. The acid-labile trityl group can be selectively removed (1% TFA/CH2Cl2, 5 min, >95% yield) without affecting the C7-bromo substituent or the benzoxazepinone lactam, enabling a C7-first, C3-late deprotection sequence [2]. This contrasts with the Boc-protected analog (CAS 2095516-65-5), which requires harsher deprotection conditions (4M HCl/dioxane, 2h) that partially hydrolyze the lactam (≤70% isolated yield) . Furthermore, the steric bulk of the trityl group shields the C3-amine during C7-Suzuki coupling, preventing the catalyst poisoning observed with the free C3-NH2 analog. This orthogonal strategy is directly applicable to the synthesis of PROTACs, biotinylated affinity probes, and fluorescent conjugates of benzoxazepinone RIPK1 inhibitors, where sequential functionalization of C7 and C3 positions is required [2].

Kinase Selectivity Profiling: Benzoxazepinone Scaffold as a Type III Allosteric Kinase Inhibitor Probe

The benzoxazepinone scaffold, including the (3S)-7-bromo-5-methyl-3-(tritylamino) derivative, has been repurposed as a type III allosteric inhibitor scaffold for kinases beyond RIPK1. Patel et al. (2025) demonstrated that the same benzo[1,4]oxazepin-4-one core can be optimized for LIMK1/2 inhibition (a structurally related kinase with a homologous allosteric pocket) while maintaining selectivity against RIPK1 [3]. The C7-bromo substituent of the target compound provides a critical vector for modulating kinase selectivity: large aromatic substituents at C7 direct binding toward the RIPK1 allosteric pocket, while smaller substituents or heteroaryl groups can shift selectivity toward LIMK1/2. Thus, (3S)-7-bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one serves as a versatile entry point for developing selective probes against multiple kinase targets within the benzoxazepinone chemotype [3][5].

Quote Request

Request a Quote for (3S)-7-bromo-5-methyl-3-(tritylamino)-2,3-dihydro-1,5-benzoxazepin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.